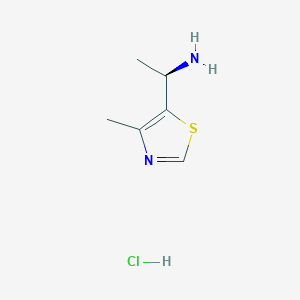
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylthiosemicarbazide with α-haloketones can yield the desired thiazole ring. The subsequent introduction of the amine group can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and have similar applications in medicinal chemistry.
Imidazoles: Another class of nitrogen-containing heterocycles with broad applications in pharmaceuticals and industry.
1,2,4-Triazoles: These compounds are structurally similar and are used in various chemical and biological applications.
Uniqueness
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a thiazole ring and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11ClN2S |
|---|---|
Molecular Weight |
178.68 g/mol |
IUPAC Name |
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
FRJGFUHUNLAJRE-PGMHMLKASA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=C(SC=N1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
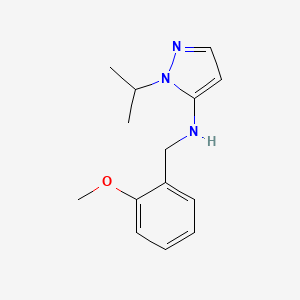
![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)
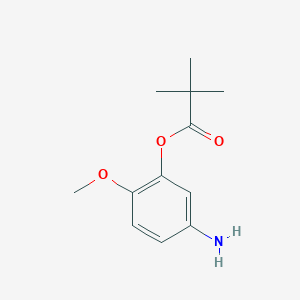
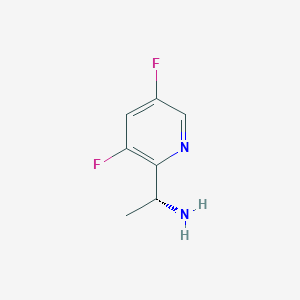

![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)
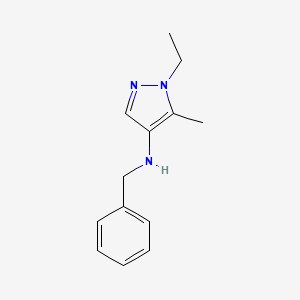
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

